
3-Benzyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
3-Benzyl-1,2,3,4-tetrahydroisoquinoline and its derivatives have been studied for their potential as therapeutic agents in various medical conditions.
Neuroprotective Properties
Research indicates that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects. A study demonstrated that these compounds could mitigate neurotoxicity associated with Parkinson's disease models by inhibiting the formation of neurotoxic metabolites such as 1-methyl-1,2,3,4-tetrahydroisoquinoline . The neuroprotective mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Antidepressant Activity
The structural features of this compound suggest potential antidepressant activity. Some derivatives have shown efficacy in preclinical models of depression by influencing serotonergic and dopaminergic pathways .
Anticancer Potential
There is growing evidence supporting the anticancer properties of tetrahydroisoquinoline derivatives. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The ability to synthesize chiral variants has been particularly valuable for developing specific therapeutic agents .
Table 1: Synthesis Overview
Step | Description | Key Reagents |
---|---|---|
1 | Formation of isoquinoline skeleton | Benzylamine, cyclization agents |
2 | Reduction to tetrahydro form | Reducing agents (e.g., lithium aluminum hydride) |
3 | Functionalization for specific activities | Acylating agents |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Study on Neuroprotection
A study involving the administration of this compound in animal models demonstrated a significant reduction in neurodegeneration markers following exposure to neurotoxins . This suggests a protective role against conditions such as Parkinson's disease.
Antidepressant Efficacy
In a randomized controlled trial involving patients with major depressive disorder, a derivative of this compound showed comparable efficacy to standard antidepressants with a favorable side effect profile .
Anticancer Research
In vitro assays conducted on breast cancer cell lines indicated that compounds based on this structure could effectively inhibit tumor growth by inducing apoptosis . Further investigations are required to elucidate the underlying mechanisms.
Properties
Molecular Formula |
C16H17N |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-benzyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)10-16-11-14-8-4-5-9-15(14)12-17-16/h1-9,16-17H,10-12H2 |
InChI Key |
DYULYGZNVYGVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.